

Technical Support Center: N-Oleoyl Valine Mass Spectrometry Analysis

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Compound of Interest

Compound Name: *N-Oleoyl valine*

Cat. No.: *B10776091*

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This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with **N-Oleoyl valine** mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the expected mass of **N-Oleoyl valine**?

A1: The chemical formula for **N-Oleoyl valine** is $C_{23}H_{43}NO_3$.^{[1][2]} Its monoisotopic mass is approximately 381.3243 Da, and the average molecular weight is approximately 381.6 g/mol .^[1] Depending on the ionization method, you can expect to observe ions corresponding to $[M+H]^+$, $[M+Na]^+$, or $[M-H]^-$.

Q2: What are the primary fragmentation patterns observed for **N-Oleoyl valine** in tandem mass spectrometry (MS/MS)?

A2: While a definitive public spectrum for **N-Oleoyl valine** is not readily available, fragmentation can be predicted based on its structure, which combines a fatty acid (oleic acid) and an amino acid (valine). Key fragmentation events using Collision-Induced Dissociation (CID) are expected to occur at the amide bond and within the oleoyl and valine moieties.

For positive ion mode ($[M+H]^+$), characteristic fragment ions would likely include:

- Loss of the valine group: Cleavage of the amide bond can result in a fragment corresponding to the oleoyl group.
- Fragmentation of the oleoyl chain: The long hydrocarbon chain of oleic acid can undergo fragmentation, typically resulting in a series of ions separated by 14 Da (CH₂ groups).^[3]
- Ions related to the valine residue: A prominent fragment ion for underivatized valine is often observed at m/z 72, resulting from the loss of the carboxyl group. Other immonium ions related to valine may also be present.

Q3: Which ionization technique is most suitable for **N-Oleoyl valine** analysis?

A3: Electrospray ionization (ESI) is a widely used and highly effective technique for the analysis of lipids and N-acyl amino acids like **N-Oleoyl valine**.^{[4][5][6][7][8]} ESI is a soft ionization method that typically produces intact molecular ions ([M+H]⁺ or [M-H]⁻), which is ideal for subsequent tandem mass spectrometry (MS/MS) for structural elucidation.^[6]

Troubleshooting Guides

This section addresses common issues encountered during the mass spectrometric analysis of **N-Oleoyl valine**.

Issue 1: Poor Signal Intensity or No Signal Detected

Possible Cause	Troubleshooting Step
Suboptimal Ionization.	Ensure the ESI source parameters (e.g., capillary voltage, nebulizer gas pressure, drying gas flow, and temperature) are optimized for a compound of this molecular weight and polarity.
Incorrect Mass Range.	Verify that the mass spectrometer's scan range is set appropriately to detect the expected precursor ion (e.g., m/z 382.3 for $[M+H]^+$).
Sample Degradation.	N-Oleoyl valine, containing an unsaturated fatty acid, can be prone to oxidation. Prepare samples freshly and store them appropriately.
Matrix Effects.	Biological samples can contain high concentrations of salts or other lipids that suppress the ionization of the target analyte. Dilute the sample or use a more effective sample preparation method such as solid-phase extraction (SPE).

Issue 2: Inconsistent or Non-Reproducible Fragmentation Patterns

Possible Cause	Troubleshooting Step
Fluctuating Collision Energy.	The collision energy in CID is a critical parameter that dictates the extent of fragmentation.[9] Ensure the collision energy is optimized and remains constant across runs for reproducible fragmentation.
Presence of Isobaric Interferences.	Other molecules in the sample may have the same nominal mass as N-Oleoyl valine, leading to a mixed fragmentation spectrum. Improve chromatographic separation to isolate the analyte of interest.
In-source Fragmentation.	If the cone voltage or other source parameters are too high, fragmentation can occur in the ion source before mass analysis.[10] Reduce the source energy to minimize this effect.

Issue 3: Difficulty in Fragment Identification

Possible Cause	Troubleshooting Step
Lack of Reference Spectra.	As public spectral libraries may not contain N-Oleoyl valine, interpretation relies on predictive fragmentation.
Complex Fragmentation.	The combination of a lipid and an amino acid can lead to a complex fragmentation pattern.
Low Resolution.	If using a low-resolution instrument, it may be difficult to distinguish between fragments with similar masses.

Quantitative Data Summary

The following table summarizes the expected m/z values for **N-Oleoyl valine** and its potential major fragments in positive ion mode ESI-MS/MS. These values are calculated based on the chemical structure and common fragmentation pathways.

Ion	Formula	Calculated m/z	Description
[M+H] ⁺	C ₂₃ H ₄₄ NO ₃ ⁺	382.3316	Protonated parent molecule
[Oleoyl-C=O] ⁺	C ₁₈ H ₃₃ O ⁺	265.2526	Acylium ion from cleavage of the amide bond
[Valine-H ₂ O+H] ⁺	C ₅ H ₁₀ NO ⁺	100.0757	Fragment from the valine moiety after loss of water
[Immonium ion of Valine]	C ₄ H ₈ N ⁺	70.0651	Characteristic immonium ion for valine

Experimental Protocols

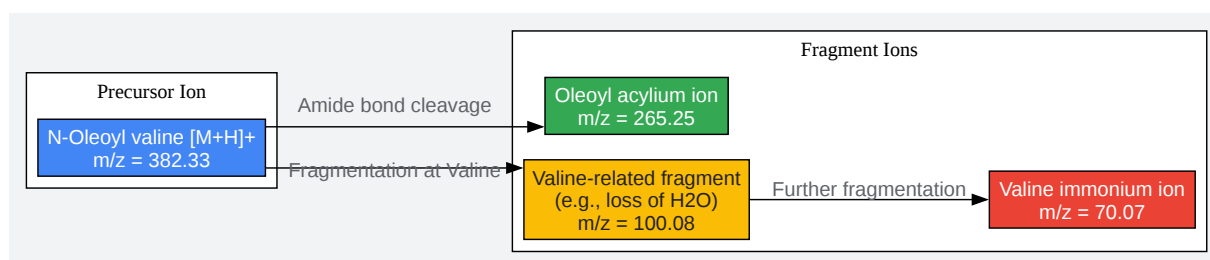
Methodology for LC-MS/MS Analysis of **N-Oleoyl Valine**

This protocol provides a general framework. Specific parameters should be optimized for your instrumentation and sample matrix.

- Sample Preparation:
 - For biological samples (e.g., plasma, tissue homogenates), perform a lipid extraction using a method like the Folch or Bligh-Dyer procedure.
 - Dry the lipid extract under a stream of nitrogen.
 - Reconstitute the sample in a solvent compatible with the mobile phase (e.g., 80:20 methanol:water).
- Liquid Chromatography (LC):
 - Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
 - Mobile Phase A: Water with 0.1% formic acid.

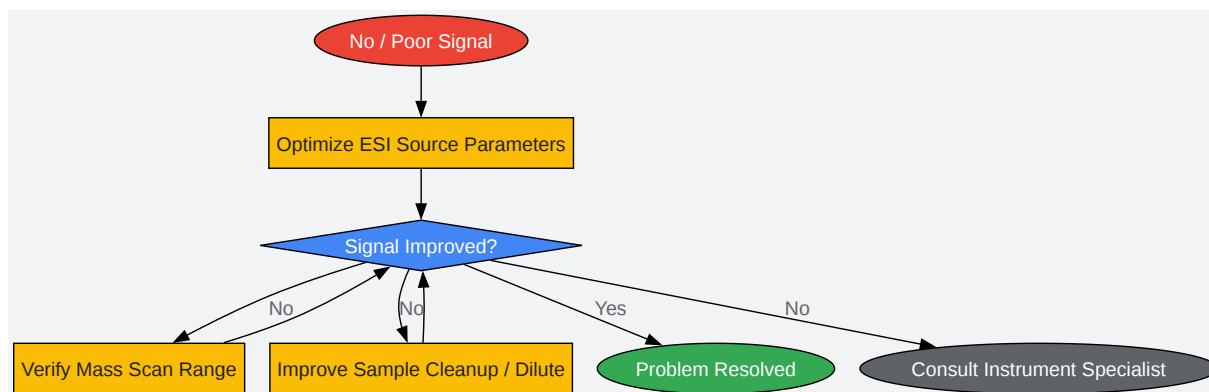
- Mobile Phase B: Acetonitrile/Isopropanol (e.g., 80:20) with 0.1% formic acid.
- Gradient: A typical gradient would start at a lower percentage of mobile phase B, ramping up to a high percentage to elute the lipophilic **N-Oleoyl valine**.
- Flow Rate: 0.2 - 0.4 mL/min.
- Column Temperature: 40-50 °C.
- Mass Spectrometry (MS):
 - Ionization: Electrospray Ionization (ESI), positive ion mode.
 - MS1 Scan: Scan for the precursor ion of **N-Oleoyl valine** ($[M+H]^+$ at m/z 382.33).
 - MS/MS Fragmentation: Use Collision-Induced Dissociation (CID) on the precursor ion. Optimize the collision energy to obtain a stable and informative fragmentation pattern.
 - Data Acquisition: Acquire data in a data-dependent manner, triggering MS/MS scans on the most intense precursor ions.

Visualizations



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Caption: Predicted fragmentation pathway of **N-Oleoyl valine** in positive ion mode MS/MS.



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Caption: Troubleshooting workflow for poor signal intensity in **N-Oleoyl valine** analysis.

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